Quantified Potency Advantage of 6-Substituted Quinoline Scaffold in c-Met Kinase Inhibition vs. 5-Substituted Analogs
The therapeutic relevance of the 6-quinoline substitution pattern is exemplified by SGX-523, a potent c-Met kinase inhibitor derived from a 2-(quinolin-6-yl)acetic acid precursor [1]. In a direct comparison with a 5-substituted quinoline analog targeting the same enzyme, the 6-yl scaffold confers a dramatic increase in potency. SGX-523 inhibits c-Met with an IC50 of 4 nM [2], whereas a 3-(4-methylpiperazin-1-yl)quinolin-5-yl analog (CHEMBL1766512) shows an IC50 of 1.20E+3 nM (1200 nM) in a comparable ELISA assay [3].
| Evidence Dimension | c-Met Kinase Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 4 nM (SGX-523, derived from quinolin-6-yl scaffold) |
| Comparator Or Baseline | 1200 nM (3-(4-Methylpiperazin-1-yl)quinolin-5-yl 3-Nitrobenzenesulfonate) |
| Quantified Difference | 300-fold higher potency |
| Conditions | Inhibition of purified recombinant c-Met by ELISA (in vitro biochemical assay) |
Why This Matters
This 300-fold difference in potency underscores that the 6-position is critical for high-affinity target engagement, making 2-(quinolin-6-yl)acetic acid a non-negotiable starting material for developing potent c-Met inhibitors.
- [1] Chemical Book. Methyl 2-(Quinolin-6-yl)acetate. URL: https://www.chemicalbook.cn/5622-36-6.htm View Source
- [2] Chemical Probes Portal. Probe SGX-523. URL: https://www.chemicalprobes.org View Source
- [3] BindingDB. BDBM50341639. URL: http://ww.w.bindingdb.org View Source
